PROTAC BRD9 Degrader-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

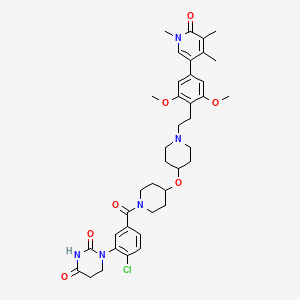

Molecular Formula |

C39H48ClN5O7 |

|---|---|

Molecular Weight |

734.3 g/mol |

IUPAC Name |

1-[2-chloro-5-[4-[1-[2-[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxo-3-pyridinyl)phenyl]ethyl]piperidin-4-yl]oxypiperidine-1-carbonyl]phenyl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C39H48ClN5O7/c1-24-25(2)37(47)42(3)23-31(24)27-21-34(50-4)30(35(22-27)51-5)12-16-43-14-8-28(9-15-43)52-29-10-17-44(18-11-29)38(48)26-6-7-32(40)33(20-26)45-19-13-36(46)41-39(45)49/h6-7,20-23,28-29H,8-19H2,1-5H3,(H,41,46,49) |

InChI Key |

DBQTXWRLCKDYPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CCN3CCC(CC3)OC4CCN(CC4)C(=O)C5=CC(=C(C=C5)Cl)N6CCC(=O)NC6=O)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PROTAC BRD9 Degraders

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action for Proteolysis-Targeting Chimeras (PROTACs) designed to degrade Bromodomain-containing protein 9 (BRD9). It covers the core molecular processes, associated signaling pathways, quantitative performance data, and the experimental protocols used for characterization.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell rather than merely inhibiting their function.[1][2] They function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[3][4][5]

A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][6] In the case of a BRD9 degrader, the molecule simultaneously engages BRD9 and an E3 ligase, such as the von Hippel-Lindau (VHL) or Cereblon (CRBN) ligase.[3][7][]

The degradation process unfolds through the following key steps:

-

Ternary Complex Formation : The PROTAC molecule facilitates the formation of a ternary complex, bringing BRD9 into close proximity with the recruited E3 ligase.[7][9][10]

-

Ubiquitination : Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD9.[3][]

-

Proteasomal Recognition : The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.[3][]

-

Degradation : The proteasome unfolds and degrades the tagged BRD9 protein into small peptides.[1] The PROTAC molecule is then released and can catalytically induce the degradation of additional BRD9 proteins.[1][10]

BRD9 Function and Downstream Signaling Pathways

BRD9 is an epigenetic "reader" and a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[11] By recognizing acetylated lysine residues on histones, it plays a crucial role in regulating gene transcription.[11] Aberrant BRD9 activity is implicated in several malignancies, including synovial sarcoma, malignant rhabdoid tumors, and prostate cancer.[11]

Degradation of BRD9 disrupts its function, leading to significant alterations in multiple signaling pathways that control cell fate and function.

-

Cell Cycle and Apoptosis : Targeted inhibition of BRD9 has been shown to induce cell cycle arrest and apoptosis in cancer cells.[12][13]

-

Oncogenic Signaling : BRD9 is known to regulate key oncogenic drivers. Its degradation can lead to the downregulation of proteins such as c-myc.[11][14]

-

Androgen Receptor (AR) Signaling : In prostate cancer, BRD9 is a critical regulator of AR signaling, and its removal can impede cancer progression.[14][15]

-

Extracellular Matrix (ECM) : Studies have demonstrated that BRD9 inhibition alters ECM accumulation and remodeling pathways, which are crucial for tumor mechanotransduction.[12][13]

-

Other Pathways : BRD9 has also been linked to the Notch and TGF-β/Activin/Nodal signaling pathways.[14][15]

Quantitative Data on BRD9 Degraders

The efficacy of a PROTAC is measured by parameters such as DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). The tables below summarize publicly available data for various characterized BRD9 degraders.

Table 1: Performance of BRD9 Degrader CFT8634

| Parameter | Value | Cell Line/Model | Notes |

|---|---|---|---|

| DC50 | 3 nmol/L | Not Specified | Orally bioavailable PROTAC.[10] |

| In vivo Efficacy | Tumor regression | Synovial Sarcoma PDX models | Doses from 1-50 mg/kg once daily.[10] |

Table 2: Performance of BRD9 Degrader dBRD9

| Concentration | Duration | % Degradation | Cell Line | Notes |

|---|---|---|---|---|

| 0.5 - 5000 nM | 4 hours | Dose-dependent decrease | MOLM-13 | Selective for BRD9 over BRD4 and BRD7.[5] |

| 100 nM | 2 hours | 5.5-fold lower abundance | MOLM-13 | High selectivity across the proteome.[5] |

Table 3: Performance of BRD9 Degrader AMPTX-1 (Targeted Glue)

| Parameter | Value | Cell Line | Notes |

|---|---|---|---|

| DC50 | 0.5 nM | MV4-11 | Dmax of 93%.[16] |

| DC50 | 2 nM | MCF-7 | Dmax of 70%.[16] |

| In vivo Degradation | 82% | MV4-11 xenografts | Measured 2 hours after the last oral dose.[16] |

Table 4: Comparative Performance of DCAF1-based Degrader DBr-1

| Degrader | Target | DC50 | Cell Line |

|---|---|---|---|

| DBr-1 | BRD9 | 90 nM | HEK293/BRD9-HiBiT |

| DBr-1 | BRD7 | Weakly affected | HEK293/BRD7-HiBiT |

| VZ185 (VHL-based) | BRD9/BRD7 | Degrades both | HEK293 |

| dBRD9 (CRBN-based) | BRD9 | Potent | HEK293 |

Data compiled from multiple sources.[17]

Key Experimental Protocols

Characterizing the mechanism of action of a PROTAC degrader involves a suite of biochemical and cell-based assays.

Western Blot for Protein Degradation

This is the most common method to quantify the reduction of a target protein.

-

Cell Treatment : Culture cells (e.g., MOLM-13) and treat with a range of PROTAC concentrations (e.g., 0.5 nM to 5 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).[5][18]

-

Lysate Preparation : Harvest cells, wash with ice-cold PBS, and lyse using a suitable buffer containing protease inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[18]

-

SDS-PAGE : Denature protein samples by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel.[18]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

-

Immunoblotting :

-

Block the membrane (e.g., with 5% milk or BSA in TBST) to prevent non-specific antibody binding.[18]

-

Incubate with a primary antibody specific for the target protein (BRD9) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[18]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

-

Detection : Apply a chemiluminescent substrate and capture the signal with an imaging system.[18]

-

Analysis : Quantify band intensity using densitometry software. Normalize the target protein level to the loading control and calculate the percentage of degradation relative to the vehicle control.[18]

Mass Spectrometry-Based Proteomics

This unbiased technique is used to assess the selectivity of the degrader across the entire proteome.

-

Protocol : Cells (e.g., MV4-11) are treated with the PROTAC degrader or vehicle control.[16] After treatment, cells are harvested, and proteins are extracted, digested (typically with trypsin), and labeled with tandem mass tags (TMT). The peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : The relative abundance of thousands of proteins is quantified simultaneously, revealing any off-target degradation effects. A highly selective degrader will show a significant reduction only in the intended target (BRD9).[16][19]

Ternary Complex Formation Assays

Demonstrating the formation of the E3 ligase:PROTAC:target protein complex is critical to confirming the mechanism.

-

Co-Immunoprecipitation (Co-IP) : Treat cells with the PROTAC. Lyse the cells and use an antibody against the E3 ligase (e.g., VHL) to pull down the complex. Then, use Western blotting to probe for the presence of the target protein (BRD9) in the immunoprecipitated sample.

-

Biophysical Methods : Techniques like Isothermal Titration Calorimetry (ITC) or AlphaLISA proximity assays can be used in vitro to biophysically characterize the formation and stability of the ternary complex.[7][9]

Cell Viability and Proliferation Assays

These assays measure the functional downstream consequences of BRD9 degradation.

-

Protocol : Seed cancer cells (e.g., EOL-1, MOML-13) in 96-well plates and treat them with a dose range of the BRD9 degrader for an extended period (e.g., 7 days).[5]

-

Measurement : Use reagents like CellTiter-Glo® (measures ATP as an indicator of metabolic activity) or perform direct cell counting to assess cell proliferation and viability. The results are used to determine the anti-proliferative effect of the compound.[5]

References

- 1. annualreviews.org [annualreviews.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gene - BRD9 [maayanlab.cloud]

- 12. mdpi.com [mdpi.com]

- 13. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

An In-depth Technical Guide to PROTAC BRD9 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC BRD9 Degrader-2

This compound is a heterobifunctional molecule designed for the targeted degradation of Bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera (PROTAC), it represents a novel therapeutic modality aimed at eliminating disease-causing proteins rather than merely inhibiting their function. BRD9 is a subunit of the human BAF (SWI/SNF) nucleosome remodeling complex and has been identified as a promising therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia.[1][2][3] this compound is a valuable research tool for investigating the biological roles of BRD9 and for the preclinical development of new cancer therapies. This molecule is identified by the CAS Number 2633631-78-2.[4]

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The molecule consists of three key components: a ligand that binds to BRD9, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker that connects these two ligands.[1][2]

The mechanism unfolds as follows:

-

Ternary Complex Formation : this compound simultaneously binds to BRD9 and an E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination : The E3 ligase, now in proximity to BRD9, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of BRD9.

-

Proteasomal Degradation : The polyubiquitinated BRD9 is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.

-

Catalytic Cycle : After inducing degradation, this compound is released and can bind to another BRD9 protein, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target proteins with a single PROTAC molecule.

Mechanism of action of this compound.

Quantitative Data Presentation

Table 1: Degradation Potency of Representative BRD9 PROTACs

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Time (h) | E3 Ligase Recruited |

| dBRD9 | MOLM-13 | 56.6 (IC50) | Not Reported | 4 | Cereblon |

| VZ185 | Not Reported | 4.5 | Not Reported | Not Reported | VHL |

| DBr-1 | HEK293 | 90 | >90 | 2 | DCAF1 |

| PROTAC E5 | MV4-11 | 0.016 | >90 | Not Reported | Cereblon |

| CFT8634 | Synovial Sarcoma Cells | 2.7 | Not Reported | Not Reported | Cereblon |

| CW-3308 | G401 | < 10 | >90 | Not Reported | Cereblon |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of Representative BRD9 PROTACs

| Compound | Cell Line | IC50 (nM) | Assay Time (days) |

| dBRD9 | EOL-1 | 4.87 | 7 |

| dBRD9 | MOLM-13 | Not Reported | 7 |

| PROTAC E5 | MV4-11 | 0.27 | Not Reported |

| PROTAC E5 | OCI-LY10 | 1.04 | Not Reported |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are standard in the field of targeted protein degradation.

Protocol 1: Western Blot for BRD9 Protein Degradation

This protocol is used to determine the dose- and time-dependent degradation of BRD9 protein in cells treated with a PROTAC.

Materials:

-

Cell line of interest (e.g., MOLM-13, a human acute myeloid leukemia cell line)

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment : Seed cells in 6-well plates and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells). Treat cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or with a fixed concentration for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.

-

Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

-

Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE : Normalize the protein concentrations of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection : Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis : Quantify the band intensities using image analysis software. Normalize the BRD9 band intensity to the corresponding loading control. Calculate the percentage of BRD9 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cell line of interest

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding : Seed cells at an appropriate density in opaque-walled 96-well plates.

-

Compound Treatment : Prepare serial dilutions of this compound and add them to the wells. Include a DMSO vehicle control.

-

Incubation : Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Assay Procedure :

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition : Measure the luminescence using a luminometer.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.

Experimental workflow for PROTAC characterization.

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of molecular interactions, including the formation of the PROTAC-induced ternary complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5 or sensor chip with appropriate surface chemistry for protein immobilization)

-

Purified recombinant BRD9 protein

-

Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)

-

This compound

-

SPR running buffer

Procedure:

-

Immobilization : Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.

-

Binary Interaction Analysis :

-

Inject a series of concentrations of this compound over the immobilized E3 ligase to determine the binding affinity and kinetics of this binary interaction.

-

Inject a series of concentrations of this compound over immobilized BRD9 (on a separate flow cell) to determine the binding affinity and kinetics of the other binary interaction.

-

-

Ternary Complex Formation Analysis :

-

Inject a constant concentration of BRD9 protein mixed with a series of concentrations of this compound over the immobilized E3 ligase.

-

The enhanced binding response compared to the injection of BRD9 alone indicates the formation of the ternary complex.

-

-

Data Analysis : Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) for both the binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.

Conclusion

This compound is a potent and selective tool for the targeted degradation of BRD9. This technical guide provides a comprehensive overview of its mechanism of action, representative quantitative data for this class of molecules, and detailed experimental protocols for its characterization. The provided information will be valuable for researchers in academic and industrial settings who are focused on the development of novel cancer therapeutics through targeted protein degradation. The use of standardized and robust experimental methodologies is crucial for the accurate evaluation and comparison of PROTAC molecules, ultimately accelerating the discovery of new medicines.

References

An In-depth Technical Guide to the Discovery and Development of PROTAC BRD9 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This technical guide focuses on the discovery and development of PROTAC BRD9 Degrader-2, a bifunctional degrader targeting Bromodomain-containing protein 9 (BRD9). BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a significant therapeutic target in various cancers, including synovial sarcoma and SMARCB1-deficient tumors. This document provides a comprehensive overview of the core principles of PROTAC technology, the biological rationale for targeting BRD9, and detailed methodologies for the synthesis, in vitro evaluation, and in vivo assessment of BRD9 degraders. Quantitative data for key compounds are summarized, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising class of therapeutics.

Introduction to PROTAC Technology and BRD9 as a Therapeutic Target

Proteolysis-targeting chimeras are heterobifunctional molecules that consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[1][2] By inducing the proximity of the POI and the E3 ligase, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[3] This event-driven pharmacology allows for the catalytic degradation of target proteins, offering potential advantages over traditional small-molecule inhibitors.[4]

Bromodomain-containing protein 9 (BRD9) is a subunit of the SWI/SNF chromatin remodeling complex.[5] Its role in regulating gene expression has implicated it in the pathogenesis of several cancers.[6][7] Notably, BRD9 has been identified as a synthetic lethal dependency in cancers with SMARCB1 abnormalities, such as malignant rhabdoid tumors and synovial sarcoma, making it a compelling target for therapeutic intervention.[6][8]

Key PROTAC BRD9 Degraders: A Quantitative Overview

The development of BRD9-targeting PROTACs has led to the discovery of several potent and selective degraders. This section summarizes the in vitro and in vivo activities of prominent examples, including dBRD9 and CFT-8634.

| Compound | Target E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Notes | Reference |

| dBRD9-A | Cereblon (CRBN) | HSSYII (Synovial Sarcoma) | - | >90% at 100 nM | - | Potent and selective degradation. | [9][10] |

| MOLM-13 (AML) | - | - | 56.6 | Exhibits antiproliferative effects. | [11] | ||

| CFT-8634 | Cereblon (CRBN) | Synovial Sarcoma Cell Line | 2 | - | - | Orally bioavailable. | |

| SMARCB-1 deficient cells | 2.7 | - | - | Potent degradation. | [6] | ||

| HSSYII (Synovial Sarcoma) | 3 | 4% remaining | - | Highly selective over BRD4 and BRD7. | [5][12] | ||

| PROTAC BRD9 Degrader-8 (E5) | - | MV4-11 (AML) | 0.016 | - | 0.27 | Highly potent degradation and antiproliferation. | [13][14] |

| OCI-LY10 (Lymphoma) | - | - | 1.04 | [13][14] | |||

| CW-3308 | Cereblon (CRBN) | G401 (Rhabdoid Tumor) | < 10 | > 90% | 185 | Orally bioavailable with in vivo efficacy. | |

| HS-SY-II (Synovial Sarcoma) | < 10 | > 90% | 2700 |

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.

Signaling Pathway of BRD9 in Synovial Sarcoma

In synovial sarcoma, the characteristic SS18-SSX fusion protein integrates into the BAF chromatin remodeling complex.[15] BRD9 is a critical component of this oncogenic complex, and its bromodomain is essential for maintaining the aberrant transcriptional programs that drive tumor cell survival.[1][9] The degradation of BRD9 disrupts the function of this complex, leading to the downregulation of key oncogenes such as MYC, ultimately inhibiting tumor growth.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aragen.com [aragen.com]

- 4. CFT-8634 (CFT8634) | BRD9 PROTAC | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elifesciences.org [elifesciences.org]

- 10. dBRD9 | BRD9 PROTAC degrader | Probechem Biochemicals [probechem.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. foghorntx.com [foghorntx.com]

- 16. benchchem.com [benchchem.com]

The Role of BRD9 in Synovial Sarcoma: A Technical Guide for Researchers

Abstract

Synovial sarcoma, an aggressive soft-tissue malignancy, is characterized by a pathognomonic chromosomal translocation resulting in the SS18-SSX fusion oncoprotein. This fusion protein is the primary driver of the disease, yet it has proven to be an intractable therapeutic target. Recent research has illuminated a critical dependency of synovial sarcoma cells on the bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex. This guide provides an in-depth technical overview of the role of BRD9 in synovial sarcoma, detailing its mechanism of action, the therapeutic rationale for its inhibition, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and epigenetics.

Introduction: The Epigenetic Landscape of Synovial Sarcoma

Synovial sarcoma is defined by the t(X;18)(p11.2;q11.2) chromosomal translocation, which fuses the SS18 gene to one of three SSX genes (SSX1, SSX2, or SSX4).[1][2] The resultant SS18-SSX fusion oncoprotein is the central oncogenic driver in nearly all cases of synovial sarcoma.[1] This fusion protein integrates into the mammalian SWI/SNF (BAF) chromatin remodeling complex, leading to aberrant gene regulation that drives tumorigenesis.[3][4][5][6][7]

The BAF complex is a multi-subunit machinery that utilizes the energy of ATP hydrolysis to modulate chromatin structure, thereby controlling gene expression. In synovial sarcoma, the SS18-SSX fusion protein displaces the tumor-suppressive BAF47 (SMARCB1) subunit from the canonical BAF (cBAF) complex, forming an aberrant complex.[2][7] This altered complex is retargeted to new genomic loci, leading to the dysregulation of key oncogenic pathways.[4][7]

BRD9: A Critical Co-dependency in Synovial Sarcoma

Through functional genomic screens, Bromodomain-containing protein 9 (BRD9) has been identified as a selective functional dependency in synovial sarcoma.[1][3][8] BRD9 is a component of a distinct SWI/SNF sub-complex, known as the non-canonical BAF (ncBAF) complex.[9][10][11][12][13] In synovial sarcoma cells, BRD9 is incorporated into the SS18-SSX-containing BAF complexes, and this integration is crucial for the proliferation and survival of these cancer cells.[1][3][8]

The bromodomain of BRD9 is a "reader" of acetylated lysine (B10760008) residues on histone tails, a key post-translational modification associated with active gene transcription.[10][14] This function is essential for tethering the oncogenic BAF complex to chromatin at specific gene loci.

Mechanism of Action

The SS18-SSX fusion oncoprotein hijacks the BAF complex, and the incorporation of BRD9 into this complex is fundamental to its oncogenic activity.[3][9][15] BRD9 and the SS18-SSX fusion protein co-localize extensively across the synovial sarcoma genome, particularly at super-enhancer regions marked by high levels of H3K27 acetylation.[3][8][16] This co-localization drives an oncogenic transcriptional program.[3][15]

Degradation of BRD9 leads to the downregulation of these oncogenic gene expression programs, including those regulated by the MYC transcription factor.[9] ChIP-seq experiments have revealed a genome-wide co-localization of BRD9 and MYC, and the degradation of BRD9 results in the loss of MYC from these co-bound chromatin regions.[9] The downstream consequences include the suppression of genes involved in ribosome biogenesis and cell cycle progression, ultimately leading to anti-proliferative effects.[9]

Therapeutic Targeting of BRD9

The critical role of BRD9 in synovial sarcoma makes it an attractive therapeutic target.[3][17] Both inhibition of the BRD9 bromodomain and targeted degradation of the BRD9 protein have been explored as therapeutic strategies.

BRD9 Inhibitors vs. Degraders

While small molecule inhibitors can block the acetyl-lysine binding function of the BRD9 bromodomain, a more robust therapeutic effect has been observed with targeted protein degradation.[1] Heterobifunctional molecules, or degraders, that induce the proteasomal degradation of BRD9 have shown superior efficacy in preclinical models.[1][3][8] These degraders work by linking BRD9 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome.

Clinical Development

The BRD9 degrader FHD-609 has been evaluated in a Phase 1 clinical trial for patients with advanced synovial sarcoma and SMARCB1-deficient tumors.[18][19] The study demonstrated dose-dependent increases in systemic exposure and pharmacodynamic response, with evidence of substantial BRD9 degradation in tumor tissue.[18] Preliminary clinical activity was observed, with one patient achieving a partial response and eight patients achieving stable disease.[18] However, the trial was terminated due to a lack of sufficient clinical benefit and observations of cardiac toxicity (QTc prolongation).[18][20] Another BRD9 degrader, CFT8634, was also investigated in a Phase 1/2 trial, which was also terminated due to a lack of clinical benefit.[20][21] These findings highlight the need for continued research into second-generation BRD9-targeted therapies with improved safety and efficacy profiles.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of BRD9-targeted agents.

Table 1: Preclinical Activity of BRD9 Inhibitors and Degraders

| Compound | Type | Target | IC50 / DC50 | Selectivity | Reference |

| I-BRD9 | Inhibitor | BRD9 Bromodomain | pIC50 = 6.7 (TR-FRET) | >700-fold vs. BET family; 200-fold vs. BRD7 | [22][23] |

| dBRD9-A | Degrader | BRD9 Protein | Not specified | Selective for BRD9 | [1] |

| FHD-609 | Degrader | BRD9 Protein | Not specified | Potent and selective | [18][19] |

| CFT8634 | Degrader | BRD9 Protein | Not specified | Orally bioavailable and selective | [21] |

Table 2: Clinical Trial Data for FHD-609 (NCT04965753)

| Parameter | Value | Reference |

| Number of Patients | 55 | [18] |

| Dosing Regimens | 5-80 mg twice weekly (IV); 40-120 mg once weekly (IV) | [18] |

| Maximum Tolerated Dose | 40 mg twice weekly; 80 mg once weekly | [18] |

| Median Duration of Treatment | 43 days | [18] |

| Objective Response Rate | 2% (1 partial response) | [18] |

| Stable Disease | 15% (8 patients) | [18] |

| Common Adverse Events | Dysgeusia (40%), dry mouth (29.1%), fatigue (27.3%) | [18] |

| Dose-Limiting Toxicities | QTc prolongation, syncope | [18] |

Key Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the role of BRD9 in synovial sarcoma.

CRISPR/Cas9-based Functional Genomic Screening

CRISPR screens have been instrumental in identifying BRD9 as a dependency in synovial sarcoma.[1][3][8]

Objective: To identify genes or protein domains that are essential for the survival and proliferation of synovial sarcoma cells.

Methodology:

-

Library Design: A custom single-guide RNA (sgRNA) library is designed to target known functional domains of chromatin regulatory proteins.

-

Cell Line Transduction: Cas9-expressing synovial sarcoma cell lines are transduced with the lentiviral sgRNA library.

-

Cell Culture and Selection: Cells are cultured for a defined period (e.g., 15 days), allowing for the depletion of cells containing sgRNAs targeting essential genes.

-

Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from cells at an early and late time point. The sgRNA sequences are amplified by PCR and subjected to high-throughput sequencing.

-

Data Analysis: The relative abundance of each sgRNA at the late time point is compared to the early time point. A significant decrease in the representation of sgRNAs targeting a specific gene or domain indicates a functional dependency.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide localization of BRD9 and SS18-SSX.[8][9]

Objective: To determine the specific genomic regions where BRD9 and the SS18-SSX fusion protein bind.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., BRD9 or an epitope-tagged SS18-SSX) is used to immunoprecipitate the protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

-

Data Analysis: The sequencing reads are aligned to a reference genome to identify regions of enrichment, known as peaks, which represent the binding sites of the protein.

RNA Sequencing (RNA-seq)

RNA-seq is employed to analyze the global changes in gene expression following BRD9 degradation.[9]

Objective: To identify the genes and pathways that are regulated by BRD9.

Methodology:

-

Cell Treatment: Synovial sarcoma cells are treated with a BRD9 degrader or a control vehicle.

-

RNA Extraction: Total RNA is extracted from the cells.

-

Library Preparation: mRNA is isolated and converted to a cDNA library compatible with high-throughput sequencing.

-

Sequencing: The cDNA library is sequenced.

-

Data Analysis: Sequencing reads are aligned to a reference transcriptome to quantify gene expression levels. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon BRD9 degradation.

Conclusion and Future Directions

BRD9 has emerged as a key vulnerability in synovial sarcoma, playing a critical role in the oncogenic activity of the SS18-SSX fusion protein. The development of targeted BRD9 degraders represents a promising therapeutic strategy for this devastating disease. While first-generation BRD9 degraders have shown proof-of-concept in the clinic, challenges related to efficacy and toxicity remain.

Future research should focus on:

-

Developing next-generation BRD9-targeted therapies: This includes designing novel degraders with improved safety profiles and exploring combination therapies to enhance anti-tumor activity.

-

Elucidating mechanisms of resistance: Understanding how synovial sarcoma cells may develop resistance to BRD9-targeted therapies will be crucial for the long-term success of this approach.

-

Identifying biomarkers of response: The identification of biomarkers that can predict which patients are most likely to benefit from BRD9-targeted therapies will be essential for patient stratification in future clinical trials.

The continued investigation of BRD9's role in synovial sarcoma holds the potential to deliver novel and effective treatments for patients with this challenging disease.

References

- 1. elifesciences.org [elifesciences.org]

- 2. Reversible Disruption of mSWI/SNF (BAF) Complexes by the SS18-SSX Oncogenic Fusion in Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 6. ProteomeXchange Dataset PXD053789 [proteomecentral.proteomexchange.org]

- 7. The SS18-SSX Fusion Oncoprotein Hijacks BAF Complex Targeting and Function to Drive Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. foghorntx.com [foghorntx.com]

- 10. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BRD9 regulates normal human hematopoietic stem cell function and lineage differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BRD9-mediated chromatin remodeling suppresses osteoclastogenesis through negative feedback mechanism [ideas.repec.org]

- 13. researchgate.net [researchgate.net]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]

- 16. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alexslemonade.org [alexslemonade.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. targetedonc.com [targetedonc.com]

- 20. Clinical Trials & Therapies - Synovial Sarcoma Foundation [synovialsarcoma.org]

- 21. c4therapeutics.com [c4therapeutics.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Recruiter's Playbook: An In-Depth Technical Guide to PROTAC BRD9 Degrader E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recruitment of E3 ubiquitin ligases by Proteolysis Targeting Chimeras (PROTACs) for the degradation of Bromodomain-containing protein 9 (BRD9). BRD9, a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in various malignancies, including synovial sarcoma and certain leukemias. PROTAC technology offers a powerful modality to eliminate BRD9 protein, and the choice of E3 ligase is a critical determinant of the resulting degrader's potency, selectivity, and overall efficacy.

Core Concept: The PROTAC Mechanism

PROTACs are heterobifunctional molecules comprised of a ligand that binds to the target protein (BRD9), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing BRD9 and an E3 ligase into close proximity, PROTACs induce the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage in another degradation cycle.

E3 Ligase Recruitment in BRD9 Degradation

The landscape of E3 ligases harnessed for BRD9 degradation is expanding, with Cereblon (CRBN), von Hippel-Lindau (VHL), and DDB1 and CUL4 associated factor 1 (DCAF1) being the most prominently utilized. The selection of the E3 ligase has profound implications for the degrader's properties.

Data Presentation: Quantitative Comparison of BRD9 PROTACs

The following tables summarize the degradation potency (DC50) and maximal degradation (Dmax) of representative BRD9 PROTACs that recruit different E3 ligases. It is important to note that these values can vary depending on the cell line and experimental conditions.

Table 1: CRBN-Recruiting BRD9 PROTACs

| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| dBRD9 | MOLM-13 | 56.6 (IC50) | Not Reported | [1] |

| CFT8634 | SMARCB1-mutant cells | 2.7 | Not Reported | [1] |

| FHD-609 | HEK293 (HiBiT-BRD9) | 0.19 | 97 | [2] |

Table 2: VHL-Recruiting BRD9 PROTACs

| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| VZ185 | RI-1 | 1.8 | >95 | [3] |

| VZ185 | EOL-1 | 2.3 | Not Reported | [4] |

| VZ185 | A204 | 8.3 | Not Reported | [4] |

Table 3: DCAF1-Recruiting BRD9 PROTACs

| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| DBr-1 | HEK293 | 90 | Not Reported | [5] |

Signaling Pathways and Experimental Workflows

The degradation of BRD9 has significant downstream effects on cellular signaling, primarily through the modulation of gene expression regulated by the SWI/SNF complex. In synovial sarcoma, BRD9 is a key component of the oncogenic SS18-SSX fusion protein complex, and its degradation leads to the downregulation of MYC target genes and other critical oncogenic drivers.[6][7]

Caption: General mechanism of PROTAC-mediated degradation of BRD9.

Caption: Simplified signaling pathway of BRD9 and the impact of its degradation.

References

An In-depth Technical Guide to the PROTAC dBRD9

This guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of the PROTAC dBRD9, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Structure and Mechanism of Action

PROTAC dBRD9 is a heterobifunctional molecule designed to induce the degradation of BRD9 protein. It is composed of three key components: a ligand that binds to the BRD9 bromodomain, a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties.[1]

-

BRD9 Ligand: dBRD9 utilizes BI-7273, a potent and selective inhibitor of the BRD9 bromodomain.[2]

-

E3 Ligase Ligand: The molecule incorporates pomalidomide, a well-characterized ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3]

-

Linker: A polyethylene (B3416737) glycol (PEG)-based linker connects the BRD9 inhibitor and the E3 ligase ligand, facilitating the formation of a ternary complex.[4]

The mechanism of action of dBRD9 involves hijacking the cell's ubiquitin-proteasome system. By simultaneously binding to BRD9 and CRBN, dBRD9 induces the formation of a ternary complex.[5] This proximity facilitates the ubiquitination of BRD9 by the CRL4-CRBN E3 ligase complex, marking it for subsequent degradation by the 26S proteasome.[5]

Quantitative Data Summary

The following tables summarize the reported cellular activity of dBRD9 and its constituent BRD9 inhibitor, BI-7273.

Table 1: Potency of dBRD9

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | MOLM-13 | 56.6 nM | [6] |

| IC₅₀ | EOL-1 | 4.87 nM | [7] |

Table 2: Potency of BRD9 Inhibitor (BI-7273)

| Parameter | Target | Value | Reference |

| IC₅₀ | BRD9 | 19 nM | [2][8] |

| Kd | BRD9 | 0.75 nM | [2] |

| IC₅₀ | BRD7 | 117 nM | [2][8] |

| Kd | BRD7 | 0.3 nM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of dBRD9.

Western Blotting for BRD9 Degradation

This protocol is used to confirm the dose- and time-dependent degradation of the BRD9 protein following treatment with dBRD9.[5]

Materials:

-

Cancer cell line of interest (e.g., MOLM-13)

-

Complete cell culture medium

-

dBRD9 (and DMSO as vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-GAPDH, or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Treat with varying concentrations of dBRD9 for desired time points (e.g., 4 hours).[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and image using a chemiluminescence detection system.

-

Data Analysis: Quantify band intensities and normalize the BRD9 band intensity to the corresponding loading control.

Cell Viability Assay

This protocol measures the effect of dBRD9 on cell proliferation and viability using an MTT assay.[9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

dBRD9 (and DMSO as vehicle control)

-

96-well plates

-

MTT solution (5 mg/mL)

-

Isopropanol (B130326) with 0.04 N HCl

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates.

-

Compound Treatment: Treat cells with a range of concentrations of dBRD9 for the desired duration (e.g., 5 days).[9]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add isopropanol with HCl to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways

BRD9 is implicated in the regulation of several oncogenic signaling pathways. Degradation of BRD9 by dBRD9 is expected to modulate these pathways, contributing to its anti-cancer effects.

-

STAT5 Pathway: In acute myeloid leukemia (AML), BRD9 overexpression can lead to the activation of the STAT5 pathway, which promotes cell proliferation and survival.[10]

-

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical signaling cascade in cancer that can be influenced by BRD9.[10]

-

TGF-β/Activin/Nodal Pathway: BRD9 plays a role in regulating the TGF-β/Activin/Nodal pathway, which is involved in cell self-renewal and differentiation.[11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. dBRD9 | BRD9 PROTAC degrader | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The New Frontier of Epigenetic Modulation: A Technical Guide to PROTAC BRD9 Degrader-2 Versus BRD9 Inhibition

For Immediate Release

A Deep Dive into Two Modalities Targeting the Epigenetic Regulator BRD9 for Therapeutic Intervention

This technical guide provides an in-depth comparison of two prominent strategies for targeting Bromodomain-containing protein 9 (BRD9): selective inhibition and targeted degradation via Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and novel therapeutic development. Herein, we present a comprehensive overview of the mechanisms of action, comparative efficacy data, detailed experimental protocols, and the underlying signaling pathways.

Introduction: The Role of BRD9 in Disease

Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors.[2] Dysregulation of BRD9 function has been implicated in the pathogenesis of several diseases, most notably in certain cancers such as synovial sarcoma and acute myeloid leukemia.[3][4] BRD9 acts as a "reader" of epigenetic marks, specifically recognizing acetylated lysine (B10760008) residues on histone tails through its bromodomain.[2] This interaction is critical for the recruitment of the BAF complex to specific genomic loci, leading to the activation of target genes, including the proto-oncogene MYC.[5][6]

Given its pivotal role in disease, BRD9 has emerged as a compelling therapeutic target. Two primary strategies have been developed to modulate its activity: direct inhibition of its bromodomain and targeted degradation of the entire protein.

Mechanisms of Action: Inhibition vs. Degradation

BRD9 Inhibition

Small molecule inhibitors of BRD9, such as I-BRD9 and BI-7273, are designed to competitively bind to the acetyl-lysine binding pocket of the BRD9 bromodomain.[3] This reversible binding prevents BRD9 from engaging with acetylated histones on the chromatin, thereby disrupting the recruitment of the BAF complex and subsequent transcriptional activation of target genes.[3] While effective at blocking the "reader" function of BRD9, inhibitors do not affect the overall protein levels and may not disrupt other potential scaffolding functions of the protein.

PROTAC BRD9 Degradation

PROTAC BRD9 Degrader-2 represents a novel therapeutic modality. These heterobifunctional molecules are engineered with two distinct domains connected by a linker: one end binds to the BRD9 protein, and the other recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination of BRD9, marking it for degradation by the cell's natural protein disposal machinery, the proteasome. This approach leads to the complete removal of the BRD9 protein from the cell, ablating both its reader and any potential scaffolding functions.

Quantitative Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data comparing the efficacy of PROTAC BRD9 degraders with BRD9 inhibitors. The data is compiled from studies in relevant cancer cell lines.

Table 1: Comparative Efficacy in Synovial Sarcoma Cell Lines

| Compound | Modality | Cell Line | IC50 (μM) - Cell Viability |

| dBRD9-A (PROTAC) | Degrader | HSSYII | ~0.1 |

| dBRD9-A (PROTAC) | Degrader | SYO1 | ~0.1 |

| BI-7273 | Inhibitor | HSSYII | ~1-10 |

| BI-7273 | Inhibitor | SYO1 | ~1-10 |

| I-BRD9 | Inhibitor | HSSYII | ~1-10 |

| I-BRD9 | Inhibitor | SYO1 | ~1-10 |

Data extracted from Brien et al., eLife, 2018.[3][7]

Table 2: Degradation Efficiency of PROTAC BRD9 Degraders

| PROTAC Compound | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |

| dBRD9-A | Pomalidomide (CRBN) | MOLM-13 | Not explicitly stated, but effective at 100 nM | >90% at 100 nM |

| PROTAC 11 | Pomalidomide (CRBN) | Not specified | 50 | >90% |

| PROTAC 23 | VHL Ligand | EOL-1 | 1.8 | >90% |

| PROTAC E5 | Not specified | MV4-11 | 0.016 | Not specified |

Data compiled from various sources, including Remillard et al., 2017 and Qin et al., 2018.[4][8]

Experimental Protocols

Western Blotting for BRD9 Protein Degradation

This protocol is used to quantify the levels of BRD9 protein in cells following treatment with a degrader or inhibitor.

Materials:

-

Cell line of interest (e.g., HSSYII, MOLM-13)

-

This compound, BRD9 inhibitor, and DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC degrader, inhibitor, or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary anti-BRD9 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane with an anti-loading control antibody.

-

-

Data Analysis: Quantify the band intensities and normalize the BRD9 signal to the loading control.

Chromatin Immunoprecipitation (ChIP) for BRD9 Occupancy

This protocol is used to determine the genomic locations where BRD9 is bound.

Materials:

-

Formaldehyde (B43269) for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade anti-BRD9 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Sonication: Lyse cells to isolate nuclei, then sonicate to shear chromatin into fragments of 200-500 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the anti-BRD9 antibody or IgG control overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating with Proteinase K.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to quantify enrichment at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of BRD9 target genes.[9][10][11][12][13]

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells and reverse transcribe it into cDNA.

-

qPCR Reaction Setup: Prepare a reaction mix containing qPCR master mix, primers, and cDNA.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving BRD9 and the experimental workflows described above.

Caption: BRD9 recognizes acetylated histones, leading to the recruitment of the ncBAF complex, chromatin remodeling, and transcription of target genes like MYC, ultimately promoting cell proliferation.

References

- 1. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MYC-Targeting PROTACs Lead to Bimodal Degradation and N-Terminal Truncation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. elifesciences.org [elifesciences.org]

- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 10. stackscientific.nd.edu [stackscientific.nd.edu]

- 11. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 12. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis and Application of VZ185: A Potent and Selective PROTAC Degrader for BRD9

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. Bromodomain-containing protein 9 (BRD9), a subunit of the BAF (SWI/SNF) chromatin remodeling complex, has emerged as a promising therapeutic target in oncology. VZ185 is a potent and selective von Hippel-Lindau (VHL) E3 ligase-based PROTAC that effectively degrades BRD9 and its close homolog BRD7.[1][2][3][4][5] This document provides a detailed protocol for the synthesis of VZ185 and its application in cellular assays.

Quantitative Data Summary

The biological activity of VZ185 has been characterized across various cell lines and biochemical assays. The following tables summarize the key quantitative data for this BRD9 degrader.[2][6][7][8][9]

Table 1: Degradation Activity of VZ185

| Parameter | Cell Line | BRD9 | BRD7 | Reference |

| DC₅₀ (nM) | RI-1 | 1.8 | 4.5 | [2][9] |

| DC₅₀ (nM) | HEK293 | 4.0 | 34.5 | [2] |

| DC₅₀ (nM) | EOL-1 | 2.3 | - | [2][7] |

| DC₅₀ (nM) | A-204 | 8.3 | - | [2][7] |

| Dₘₐₓ (%) | RI-1 | >95 | >95 | [2][9] |

Table 2: Anti-proliferative Activity of VZ185

| Parameter | Cell Line | Value (nM) | Reference |

| EC₅₀ | EOL-1 | 3.4 | [2][7] |

| EC₅₀ | A-204 | 39.8 | [2][7] |

Table 3: Binding Affinity of VZ185

| Parameter | Protein | Value (nM) | Reference |

| Binary K_D | VHL | 26 ± 9 | [2] |

| Binary K_D | BRD9-BD | 5.1 ± 0.6 | [2] |

| Ternary K_D | VHL (in presence of BRD9-BD) | 27 ± 3 | [2] |

Signaling Pathway

BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. It recognizes acetylated lysine (B10760008) residues on histones, leading to the recruitment of the complex to specific gene promoters and enhancers. This action modulates chromatin structure, making DNA more accessible for transcription of target genes involved in cell proliferation, differentiation, and oncogenesis. The degradation of BRD9 by VZ185 disrupts these processes, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[10][11][12][13][14]

References

- 1. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pardon Our Interruption [opnme.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pardon Our Interruption [opnme.com]

- 10. mdpi.com [mdpi.com]

- 11. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Evaluation of PROTAC BRD9 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This document provides detailed application notes and protocols for the in vivo experimental design of PROTAC BRD9 Degrader-2, a bifunctional molecule developed for cancer research. Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been identified as a therapeutic target in various cancers, including synovial sarcoma and SMARCB1-deficient tumors. These guidelines are based on established methodologies for preclinical evaluation of similar BRD9-targeting PROTACs, such as CFT8634 and FHD-609.

Mechanism of Action

This compound functions by forming a ternary complex with the BRD9 protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of BRD9, marking it for degradation by the 26S proteasome. The degradation of BRD9 disrupts the function of the ncBAF complex, leading to the suppression of oncogenic gene expression and subsequent inhibition of tumor growth.

Caption: Mechanism of action of this compound.

BRD9 Signaling Pathways in Cancer

BRD9 is implicated in several oncogenic signaling pathways. Its degradation can impact downstream effectors crucial for tumor cell proliferation and survival. One key pathway involves the Signal Transducer and Activator of Transcription 5 (STAT5), which is often activated in leukemia and promotes cell proliferation.

Caption: Simplified BRD9 signaling pathway in cancer.

In Vivo Experimental Design and Protocols

The following protocols are representative of in vivo studies for evaluating BRD9 degraders and can be adapted for this compound.

Animal Models

The choice of animal model is critical for the successful evaluation of anti-cancer therapeutics. For BRD9-dependent cancers, xenograft models using human cancer cell lines or patient-derived xenografts (PDXs) are commonly employed.

-

Cell Line-Derived Xenografts (CDX):

-

Synovial Sarcoma: HS-SY-II, SYO-1, ASKA

-

Malignant Rhabdoid Tumor: G401

-

Acute Myeloid Leukemia (AML): EOL-1, MOLM-13

-

-

Animal Strain: Immunocompromised mice (e.g., NOD-SCID, NCr nude) are suitable for establishing xenografts.

Formulation and Administration

Due to the physicochemical properties of many PROTACs (high molecular weight and poor aqueous solubility), appropriate formulation is crucial for in vivo delivery.

-

Oral Administration (for orally bioavailable compounds):

-

Vehicle: A common vehicle for oral gavage is a suspension in 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.

-

-

Intravenous (IV) or Intraperitoneal (IP) Injection:

-

Vehicle: A typical formulation for parenteral administration consists of a mixture of solvents such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

-

Experimental Workflow

Caption: General workflow for a preclinical xenograft study.

Detailed Protocols

Protocol 1: In Vivo Efficacy Study in a Synovial Sarcoma CDX Model

-

Cell Culture and Implantation:

-

Culture HS-SY-II synovial sarcoma cells in standard conditions.

-

Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 5 x 106 cells into the flank of female NOD-SCID mice.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[1]

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

-

-

Dosing and Administration:

-

Prepare this compound in the appropriate vehicle.

-

Administer the degrader at the desired dose (e.g., 10, 30, 100 mg/kg) and schedule (e.g., daily oral gavage).

-

Administer the vehicle to the control group.

-

-

Efficacy and Toxicity Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health of the animals daily.

-

The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[2]

-

-

Study Termination and Tissue Collection:

-

Terminate the study when tumors in the control group reach a predetermined size or after a specified duration (e.g., 21-28 days).

-

At the endpoint, euthanize the animals and collect tumors for pharmacodynamic analysis.

-

Protocol 2: Pharmacodynamic Analysis of BRD9 Degradation in Tumors

-

Protein Extraction:

-

Excise tumors and snap-freeze in liquid nitrogen.

-

Homogenize a portion of the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against BRD9 and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.

-

Quantify band intensities to determine the percentage of BRD9 degradation relative to the vehicle-treated control group.

-

Quantitative Data Summary (Based on Representative BRD9 Degraders)

The following tables summarize preclinical in vivo data for well-characterized BRD9 degraders, which can serve as a benchmark for evaluating this compound.

Table 1: In Vivo Efficacy of Representative BRD9 Degraders

| Compound | Animal Model (Cell Line) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| FHD-609 | ASKA (Synovial Sarcoma) | Intravenous | 2 mg/kg, twice weekly | Complete suppression over 30 days | [3] |

| CFT8634 | SMARCB1-perturbed xenografts | Oral | Dose-dependent | Significant, dose-dependent TGI | [4][5] |

| CW-3308 | HS-SY-II (Synovial Sarcoma) | Oral | Not specified | Effective inhibition | [6][7] |

Table 2: In Vivo Pharmacodynamic Effects of Representative BRD9 Degraders

| Compound | Animal Model (Cell Line) | Dose | Time Point | BRD9 Protein Degradation in Tumor | Reference |

| FHD-609 | SYO-1 (Synovial Sarcoma) | 0.05-5.0 mg/kg (single dose) | Dose and time-dependent | Dose and time-dependent degradation | [3] |

| CFT8634 | SMARCB1-perturbed xenografts | Dose-dependent | Not specified | Robust and dose-dependent degradation | [4][5] |

| CW-3308 | HS-SY-II (Synovial Sarcoma) | Single oral dose | Not specified | >90% reduction | [6][7] |

Table 3: Pharmacokinetic Parameters of a Representative Oral BRD9 Degrader (CW-3308)

| Parameter | Value |

| Oral Bioavailability (Mouse) | 91% |

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of this compound. By leveraging established methodologies from similar BRD9-targeting PROTACs, researchers can effectively assess the efficacy, pharmacodynamics, and therapeutic potential of this novel compound in relevant preclinical cancer models. Careful consideration of the animal model, formulation, and endpoint analyses will be crucial for generating robust and translatable data.

References

- 1. benchchem.com [benchchem.com]

- 2. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Collection - Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - Journal of Medicinal Chemistry - Figshare [figshare.com]

Application Notes and Protocols for Cell-Based Assays of PROTAC BRD9 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC BRD9 Degrader-2

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest.[1][2][3][4][5][6] this compound is a PROTAC designed to selectively target Bromodomain-containing protein 9 (BRD9) for degradation. BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex and has been identified as a potential therapeutic target in various cancers.[3][7] By inducing the degradation of BRD9, this compound offers a promising therapeutic strategy for cancers dependent on BRD9 activity.

The mechanism of action for this compound involves the formation of a ternary complex between BRD9, the PROTAC molecule, and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][8][9] This induced proximity facilitates the ubiquitination of BRD9, marking it for subsequent degradation by the 26S proteasome.[1][6] This event-driven, catalytic mode of action allows for the removal of the entire target protein, offering potential advantages over traditional small molecule inhibitors.[2][3]

Quantitative Data Summary

The efficacy of this compound can be quantified by several key parameters. The following tables provide a summary of expected quantitative data based on typical performance of BRD9 degraders. Data should be generated in relevant cancer cell lines.

Table 1: BRD9 Degradation Potency [1]

| Parameter | Description | Typical Value Range |

| DC50 (nM) | The concentration of the degrader required to induce 50% degradation of the target protein. | 0.1 - 50 nM |

| Dmax (%) | The maximum percentage of target protein degradation achieved. | > 80% |

| Degradation Rate (t1/2) | The time required to achieve half-maximal degradation at a given concentration. | 1 - 6 hours |

Table 2: Anti-proliferative Activity [1]

| Parameter | Description | Typical Value Range |

| IC50 (nM) | The concentration of the degrader that inhibits cell proliferation by 50%. | 1 - 100 nM |

Signaling Pathway

BRD9 is a subunit of the BAF chromatin remodeling complex and plays a role in regulating gene expression. Its activity has been linked to several signaling pathways implicated in cancer, including the TGF-β/Activin/Nodal pathway and the Nrf2 pathway.[10][11] The degradation of BRD9 can therefore impact these pathways, leading to anti-tumor effects.

Caption: Mechanism of PROTAC-mediated BRD9 degradation and its downstream cellular effects.

Experimental Protocols

Here are detailed protocols for key cell-based assays to evaluate the activity of this compound.

Western Blot for BRD9 Degradation

This protocol allows for the direct visualization and quantification of BRD9 protein levels following treatment with the degrader.

Experimental Workflow

Caption: Workflow for Western Blot analysis of BRD9 degradation.

Materials:

-

Cancer cell line of interest (e.g., MV4-11)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or DMSO for the desired time (e.g., 2, 4, 8, 24 hours).[9]

-

-

Cell Lysis:

-

Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[9][13]

-

Incubate on ice for 30 minutes, with occasional vortexing.[9][13]

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[9][13]

-

Collect the supernatant containing the protein lysate.[9][13]

-